molecular formula C113H170N34O31S9 B3415299 铁调素 CAS No. 1356390-47-0

铁调素

货号: B3415299
CAS 编号: 1356390-47-0
分子量: 2789.4 g/mol
InChI 键: XJOTXKZIRSHZQV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hepcidin is a hormone that regulates how your body uses iron . It controls how much iron is available for essential body functions, like making hemoglobin and red blood cells . It also limits the amount of available iron for your body to use so your cells don’t experience iron overload . Excessive iron in your body is toxic .


Synthesis Analysis

Hepcidin is synthesized in the liver . It is produced initially as a preprohormone with eighty-four amino acids. It is then cleaved into a prohormone, which gets cleaved again, forming hepcidin . The final hepcidin protein has 25 amino acids .


Molecular Structure Analysis

Hepcidin is a tightly folded 25-residue peptide hormone containing four disulfide bonds . It has been shown to act as the principal regulator of iron homeostasis in vertebrates .


Chemical Reactions Analysis

Hepcidin plays a crucial role in processes that allow your body to store iron, relocate it and reuse it . It regulates your iron so that your body’s cells have iron when needed, but not so much that you experience iron overload .


Physical and Chemical Properties Analysis

Hepcidin is a peptide hormone which helps in regulating iron homeostasis in the human body . It contains 25 amino acids and four disulfide bridges .

科学研究应用

铁调素在铁代谢和疾病中的作用

铁调素作为全身铁生物利用度的主要调节剂,整合来自铁储存、红细胞生成、缺氧和炎症的信号,以控制饮食铁的吸收和细胞铁的释放。它的发现极大地促进了我们对铁稳态的理解,突出了它在慢性病贫血、遗传性血色病和难治性缺铁性贫血等疾病中的核心作用。研究表明,铁调素水平可以作为各种铁代谢紊乱的诊断工具,为铁代谢紊乱提供了更细致的理解,并为靶向治疗提供了新的途径(Girelli, Nemeth, & Swinkels, 2016)

铁调素和感染

铁调素不仅调节铁,还具有抗菌特性,使其处于营养和先天免疫的交汇点。在感染期间,铁调素水平升高以限制病原体的铁利用,这是一种减少病原体增殖的防御机制。然而,这种铁的滞留会加剧疟疾等疾病的贫血,其中旨在纠正贫血的铁补充剂必须小心管理,以免干扰铁调素的保护作用(Drakesmith & Prentice, 2012)

铁调素在怀孕中的作用

在怀孕期间,铁调素水平被调节以增强母亲和胎儿的铁生物利用度。孕妇铁调素水平较低,有利于增加向胎儿的铁转运。然而,先兆子痫或感染等炎症状态会导致铁调素水平升高,这可能会损害铁的生物利用度并影响胎儿发育。了解铁调素在怀孕中的作用可以改善孕产妇的营养策略(Koenig et al., 2014)

铁调素和免疫反应

除了在铁调节中的作用外,铁调素还影响免疫反应。它已被证明可以调节细胞因子诱导的炎症反应,这表明在控制炎症和感染方面具有潜在的治疗应用。铁调素与转铁蛋白的相互作用可以影响巨噬细胞功能和炎性细胞因子的产生,从而深入了解铁代谢、免疫调节和疾病发病机制之间的复杂关系(De Domenico et al., 2010)

铁调素的治疗意义

调节铁调素水平的治疗潜力是一个新兴的研究领域。靶向铁调素或其调节途径为治疗各种铁相关疾病提供了有前途的策略。例如,铁调素激动剂或拮抗剂可以纠正以铁调素失调为特征的疾病中的铁失衡。这种方法代表了通过直接影响身体的铁调节机制来治疗铁稳态疾病的新范例(Katsarou & Pantopoulos, 2018)

作用机制

Target of Action

Hepcidin, also known as Hepcidin-25 in humans, primarily targets a protein called Ferroportin . Ferroportin is the sole iron exporter in iron-transporting cells, including duodenal enterocytes, splenic reticuloendothelial macrophages, and hepatocytes . It plays a crucial role in controlling iron release into the circulation .

Mode of Action

Hepcidin interacts with Ferroportin by binding to it, which leads to the internalization and degradation of the Hepcidin-Ferroportin complex . This interaction inhibits iron absorption from enterocytes and iron release from macrophages and hepatocytes . The mechanism of action of Hepcidin is remarkably simple and efficient .

Biochemical Pathways

The Hepcidin-Ferroportin axis is central to the regulation of systemic iron homeostasis . Hepcidin’s action on Ferroportin affects systemic iron availability, which in turn influences various biochemical pathways. For instance, it regulates plasma iron concentrations, intestinal iron absorption, and body iron stores . Hepcidin expression is induced by iron overload and inflammation, and its deficiency can lead to hyperabsorption of iron from the diet and iron overload .

Pharmacokinetics

In terms of pharmacokinetics, Hepcidin has a short half-life . A study of a fully humanized monoclonal antibody (LY2787106) with high affinity for Hepcidin showed that Hepcidin clearance (32 mL/h) and volume of distribution (7.7 L) were independent of dose and time, leading to a dose-proportional increase in concentration with dose .

Result of Action

The action of Hepcidin has significant molecular and cellular effects. Hepcidin’s interaction with Ferroportin leads to decreased iron absorption and reduced iron export from cells, thereby regulating iron homeostasis . In humans, complete Hepcidin deficiency can result in juvenile hemochromatosis, a genetic disorder characterized by massive and lethally toxic iron overload . Conversely, Hepcidin excess can cause severe iron deficiency anemia accompanied by sequestration of iron in macrophages .

Action Environment

The action of Hepcidin can be influenced by various environmental factors. Inflammation and iron-load have been shown to induce Hepcidin expression . In the brain, secretion of abundant Hepcidin is related to the severity of brain damage, and this damage can be reversed by blocking systemic and local Hepcidin secretion . Furthermore, Hepcidin metabolism is altered in chronic kidney disease . These findings highlight the importance of the physiological and pathological environment in influencing Hepcidin’s action, efficacy, and stability.

安全和危害

Inappropriate production of the iron-regulatory hormone hepcidin contributes to the pathogenesis of common iron disorders . Absolute or relative deficiency of hepcidin causes iron overload in hereditary hemochromatosis and iron-loading anemias . Elevated hepcidin causes iron restriction in inflammatory conditions including autoimmune disease, critical illness, some cancers and chronic kidney disease .

未来方向

Hepcidin agonists are a new class of compounds that regulate blood iron levels, limit iron absorption, and could improve the treatment of hemochromatosis, β-thalassemia, polycythemia vera, and other disorders in which disrupted iron homeostasis causes or contributes to disease . Hepcidin agonists also have the potential to prevent severe complications of siderophilic infections in patients with iron overload or chronic liver disease .

生化分析

Biochemical Properties

Hepcidin is a 25-amino-acid peptide with antimicrobial activity that is structurally similar to defensins . It interacts with ferroportin, the only known iron export protein, inducing its internalization and degradation . This interaction is remarkably simple and efficient, controlling the major flows of iron into plasma, including absorption of dietary iron in the intestine, recycling of iron by macrophages, and mobilization of stored iron from hepatocytes .

Cellular Effects

Hepcidin has significant effects on various types of cells and cellular processes . It influences cell function by regulating the egress of iron from cells such as intestinal epithelial cells and macrophages involved in transport of iron into extracellular spaces . Hepcidin also plays a role in cellular iron homeostasis, controlling the expression of cellular iron importers and exporters .

Molecular Mechanism

Hepcidin exerts its effects at the molecular level through its binding interactions with biomolecules, particularly ferroportin . Upon binding, hepcidin induces the internalization and degradation of ferroportin, thereby modulating the absorption of iron from the diet and release of iron from cellular stores . This mechanism of action is central to the regulation of iron homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hepcidin can change over time . Serum Hepcidin concentrations were found to be lower for premenopausal than for postmenopausal women, and constant over age in men . This suggests that Hepcidin’s effects on cellular function may vary over time and under different physiological conditions.

Dosage Effects in Animal Models

In animal models, the effects of Hepcidin can vary with different dosages . For instance, in a mouse model of anemia of inflammation, ablation of Hepcidin ameliorated anemia and allowed faster recovery . This suggests that the dosage of Hepcidin can significantly impact its effects in vivo.

Metabolic Pathways

Hepcidin is involved in the metabolic pathways of iron homeostasis . It interacts with enzymes and cofactors involved in these pathways, including divalent metal transporter 1 (DMT1) and poly-(rC)-binding proteins (PCBPs), which are involved in iron absorption and transport .

Transport and Distribution

Hepcidin is transported and distributed within cells and tissues . It binds to ferroportin, leading to its internalization and degradation, which in turn affects the localization or accumulation of iron within cells .

Subcellular Localization

Hepcidin is found in various subcellular locations. It is highly expressed in blood vessels, in endothelium and in pericytes . Hepcidin is also present in glial cells and in areas where neurogenesis and synaptic plasticity are maintained throughout adult life, such as the olfactory bulb, sub-ventricular zone, and dentate gyrus .

属性

IUPAC Name

(3S)-3-amino-4-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(1R,6R,12R,17R,20S,23S,26R,31R,34R,39R,42S,45S,48S,51S,59S)-51-(4-aminobutyl)-31-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]carbamoyl]-20-benzyl-23-[(2S)-butan-2-yl]-45-(3-carbamimidamidopropyl)-48-(hydroxymethyl)-42-(1H-imidazol-4-ylmethyl)-59-(2-methylsulfanylethyl)-7,10,19,22,25,33,40,43,46,49,52,54,57,60,63,64-hexadecaoxo-3,4,14,15,28,29,36,37-octathia-8,11,18,21,24,32,41,44,47,50,53,55,58,61,62,65-hexadecazatetracyclo[32.19.8.26,17.212,39]pentahexacontan-26-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C113H170N34O31S9/c1-8-56(3)86-108(173)132-69(36-60-22-12-10-13-23-60)97(162)139-80-52-183-182-48-76-101(166)140-78-50-185-186-51-79(138-95(160)68(30-35-179-7)126-83(151)43-122-91(156)74(46-180-181-47-75(137-104(80)169)92(157)123-44-84(152)127-76)136-94(159)65(26-16-18-31-114)129-100(165)73(45-148)135-93(158)67(28-20-33-121-113(117)118)128-98(163)70(131-103(78)168)38-62-41-119-54-124-62)105(170)141-77(102(167)130-66(27-17-19-32-115)96(161)146-89(59(6)150)112(177)178)49-184-187-53-81(106(171)143-86)142-109(174)87(57(4)9-2)144-107(172)82-29-21-34-147(82)111(176)72(37-61-24-14-11-15-25-61)134-99(164)71(39-63-42-120-55-125-63)133-110(175)88(58(5)149)145-90(155)64(116)40-85(153)154/h10-15,22-25,41-42,54-59,64-82,86-89,148-150H,8-9,16-21,26-40,43-53,114-116H2,1-7H3,(H,119,124)(H,120,125)(H,122,156)(H,123,157)(H,126,151)(H,127,152)(H,128,163)(H,129,165)(H,130,167)(H,131,168)(H,132,173)(H,133,175)(H,134,164)(H,135,158)(H,136,159)(H,137,169)(H,138,160)(H,139,162)(H,140,166)(H,141,170)(H,142,174)(H,143,171)(H,144,172)(H,145,155)(H,146,161)(H,153,154)(H,177,178)(H4,117,118,121)/t56-,57-,58+,59+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-,87-,88-,89-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOTXKZIRSHZQV-RXHOOSIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC4CSSCC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(C(C)CC)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)NC(=O)C(CC7=CNC=N7)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(NC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)N3)NC2=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CC8=CNC=N8)CCCNC(=N)N)CO)CCCCN)CCSC)CC9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)N3)NC2=O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CC8=CNC=N8)CCCNC(=N)N)CO)CCCCN)CCSC)CC9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C113H170N34O31S9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2789.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356390-47-0
Record name Hepcidin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356390470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Customer
Q & A

Q1: How does hepcidin interact with its target and what are the downstream effects?

A1: Hepcidin exerts its iron-regulating effects by binding to ferroportin (FPN), the primary iron exporter protein found on the surface of enterocytes and macrophages [, , , , ]. This interaction triggers FPN internalization and degradation, effectively trapping iron within these cells and reducing its release into the bloodstream [, , , , ]. This process leads to decreased dietary iron absorption and sequestration of iron within macrophages and hepatic stores [, , ].

Q2: Can hepcidin directly block ferroportin activity?

A2: Research suggests that hepcidin can directly inhibit FPN activity via a calcium-dependent mechanism that doesn't rely on endocytosis [, ]. This observation stems from studies in Xenopus oocytes, where hepcidin rapidly inhibited iron efflux even when endocytosis was blocked. This finding suggests a possible additional layer of hepcidin's regulatory role beyond FPN degradation.

Q3: Does hepcidin have any other effects besides regulating iron homeostasis?

A3: Emerging research indicates that hepcidin might play a role in modulating acute inflammatory responses []. Studies show that hepcidin, upon activating Jak2, can phosphorylate the transcription factor Stat3, triggering a transcriptional response in macrophages []. This response influences the expression of various genes, some of which are involved in inflammation [].

Q4: What is the molecular formula and weight of hepcidin?

A4: The mature, biologically active form of hepcidin, hepcidin-25, has a molecular formula of C130H194N40O37S7 and a molecular weight of 3014.46 g/mol.

Q5: What is unique about the structure of hepcidin?

A5: Hepcidin is a cysteine-rich peptide characterized by a hairpin structure stabilized by four disulfide bridges [, ]. This unique structural motif, resembling a ladder-like arrangement, is crucial for its stability and biological activity [, ].

Q6: Is there evidence of hepcidin forming complexes with other molecules?

A6: Research shows that hepcidin can form complexes with iron []. Studies have identified a monoferric hepcidin complex, suggesting a possible role for iron binding in hepcidin's function []. This interaction has been investigated using techniques like mass spectrometry, UV/visible absorbance, CD studies, and EPR spectroscopy [].

Q7: What factors influence hepcidin expression?

A7: Hepcidin expression is tightly regulated by a complex interplay of factors, including:

  • Iron levels: Elevated body iron levels, both circulating and stored, stimulate hepcidin production [, , , ].
  • Inflammation: Inflammatory cytokines, particularly interleukin-6 (IL-6), are potent inducers of hepcidin expression [, , , , ].
  • Erythropoietic activity: Increased erythropoiesis, driven by factors like anemia and hypoxia, suppresses hepcidin production to enhance iron availability for red blood cell synthesis [, , , , ].

Q8: What role does the BMP/SMAD pathway play in hepcidin regulation?

A8: The bone morphogenetic protein (BMP)/SMAD pathway is a key signaling cascade for hepcidin expression []. BMP6, in particular, plays a central role, binding to its receptors and the coreceptor hemojuvelin (HJV) to activate SMAD proteins, which then translocate to the nucleus and induce hepcidin transcription [, ].

Q9: How does the erythroid factor erythroferrone (Erfe) impact hepcidin?

A9: Erythroferrone (Erfe), a hormone produced by erythroblasts, acts as a negative regulator of hepcidin []. During periods of increased erythropoietic demand, such as after hemorrhage or erythropoietin stimulation, Erfe is released and suppresses hepcidin production, thereby increasing iron availability for erythropoiesis [].

Q10: How is hepcidin implicated in hereditary hemochromatosis (HH)?

A10: Hereditary hemochromatosis, a genetic disorder characterized by iron overload, is often linked to inappropriately low hepcidin levels relative to iron stores [, , , ]. Mutations in genes within the hepcidin regulatory pathway, such as HFE, TFR2, and HJV, disrupt the normal hepcidin response to iron, leading to iron accumulation [, ].

Q11: What is the role of hepcidin in the anemia of inflammation (AI)?

A11: Anemia of inflammation, frequently observed in chronic inflammatory conditions, is characterized by elevated hepcidin levels [, , , ]. The inflammatory response, often driven by IL-6, stimulates hepcidin production, leading to iron sequestration within cells and reduced iron availability for erythropoiesis [, , , ].

Q12: Does hepcidin contribute to iron overload in beta-thalassemia?

A12: In beta-thalassemia, a group of inherited blood disorders characterized by ineffective erythropoiesis, hepcidin levels are often inappropriately low relative to iron stores, contributing to iron overload [, , ]. The overproduction of erythroferrone in the context of ineffective erythropoiesis has been implicated in this hepcidin suppression [].

Q13: What is the clinical significance of measuring hepcidin levels?

A13: Measuring hepcidin levels provides valuable insights into iron homeostasis and can aid in the diagnosis and management of various iron disorders. It helps differentiate between different types of anemia, such as iron deficiency anemia (IDA) and anemia of chronic disease (ACD) [, , ]. Hepcidin levels can also help monitor iron overload conditions and assess the effectiveness of iron chelation therapy.

Q14: What methods are available for measuring hepcidin levels?

A14: Several methods are available for measuring hepcidin levels, including:

  • Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) are widely used for quantifying hepcidin in serum and urine [, , , ].
  • Mass spectrometry: Mass spectrometry-based methods, such as SELDI-TOF MS, offer high sensitivity and specificity for measuring hepcidin isoforms [, ].

Q15: Are there challenges associated with measuring hepcidin levels?

A15: Yes, measuring hepcidin levels presents certain challenges:

  • Assay standardization: Currently, there's no standardized hepcidin assay, leading to variability in results across different laboratories [, ].
  • Low circulating levels: Hepcidin circulates at very low concentrations, requiring highly sensitive assays for accurate measurement [, ].
  • Diurnal variation: Hepcidin levels exhibit diurnal variation, necessitating standardized sample collection times [].

Q16: Can hepcidin or its analogs be used therapeutically?

A16: Research is exploring the therapeutic potential of hepcidin and its analogs for treating iron overload disorders. Minihepcidins, smaller synthetic peptides that mimic hepcidin's activity, have shown promise in preclinical studies [, ]. These minihepcidins have the potential to overcome the limitations of natural hepcidin, such as high production costs and unfavorable pharmacokinetic properties [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。